molecular formula C12H12N4O2 B2784407 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide CAS No. 1251578-17-2

2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide

Cat. No.: B2784407
CAS No.: 1251578-17-2
M. Wt: 244.254
InChI Key: VJSHFRQPXINCNN-UHFFFAOYSA-N
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Description

2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide is a heterocyclic acetamide derivative featuring a pyrimidine ring substituted with a methyl group at the 4-position and a pyridine ring at the acetamide nitrogen. Its structure enables interactions with biological targets through π-π stacking, hydrogen bonding, and hydrophobic effects.

Properties

IUPAC Name

2-(4-methylpyrimidin-2-yl)oxy-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-9-2-7-14-12(15-9)18-8-11(17)16-10-3-5-13-6-4-10/h2-7H,8H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJSHFRQPXINCNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)OCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide typically involves the reaction of 4-methylpyrimidine-2-ol with 4-pyridinecarboxamide in the presence of a suitable coupling agent. Commonly used coupling agents include EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide). The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide under mild conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide is C12H12N4O2C_{12}H_{12}N_{4}O_{2}, with a molecular weight of approximately 244.25 g/mol. The structure includes a pyrimidine ring, a pyridine moiety, and an acetamide functional group, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds related to 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide. Research indicates that derivatives of this compound exhibit significant activity against various Gram-positive and Gram-negative bacteria. For instance, modifications that enhance hydrophobic interactions with bacterial membranes have shown increased potency against pathogens like Escherichia coli and Staphylococcus aureus .

Antiviral Properties

The compound has also been investigated for its antiviral potential. Research suggests that certain derivatives can inhibit viral replication by targeting specific enzymes involved in the viral life cycle. For example, studies on N-Heterocycles have revealed promising antiviral activities against HIV and other viruses, suggesting that similar mechanisms may be applicable to 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide .

Cancer Treatment

There is growing interest in the use of this compound in cancer therapy. Preliminary findings indicate that it may function as an inhibitor of specific cancer-related pathways, potentially leading to reduced tumor growth in vitro. The compound's ability to modulate signaling pathways involved in cell proliferation and apoptosis is under investigation .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide against a panel of bacterial strains. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) as low as 16 µg/mL against E. coli, indicating strong antibacterial activity .

Case Study: Antiviral Activity Against HIV

In another study focusing on antiviral applications, derivatives of the compound were tested for their ability to inhibit HIV replication in cell cultures. The results demonstrated that certain modifications led to enhanced efficacy, with IC50 values significantly lower than those of standard antiviral drugs . This suggests a potential role for this compound in developing new antiviral therapies.

Mechanism of Action

The mechanism of action of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by binding to receptor sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide with structurally related acetamide derivatives, focusing on substituent effects, physicochemical properties, and inferred biological activity.

Structural Modifications and Substituent Effects

Compound Name Key Structural Features Impact on Properties Reference
2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide 4-methylpyrimidin-2-yloxy, pyridin-4-yl Balanced lipophilicity; pyrimidine-pyrIDIne interaction potential.
(E)-2-(5-fluoro-1-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)-N-(pyridin-4-yl)acetamide Indolinone core, fluorophenyl, isoxazole Enhanced rigidity and electronic effects (fluorine) may improve target binding; activity value: 5.797 (unspecified metric).
2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide 4,6-dimethylpyrimidin-2-ylsulfanyl, 4-methylpyridin-2-yl Sulfanyl group increases electron density and potential for disulfide bond formation; crystal structure (monoclinic P21/c) indicates planar packing.
VU0453658 (2-((1-bromonaphthalen-2-yl)oxy)-N-(pyridin-4-yl)acetamide) Bromonaphthyloxy substituent Higher molecular weight (m/z = 357.0) and lipophilicity (RT = 0.777 min) vs. target compound; bromine may enhance halogen bonding.
N-methoxy-N-methyl-2-(pyridin-4-yl)acetamide Methoxy-methyl group on acetamide nitrogen Reduced hydrogen-bonding capacity due to N-methoxy substitution; simpler structure may improve metabolic stability.

Physicochemical and Chromatographic Properties

  • Molecular Weight and Polarity :
    • The target compound (theoretical m/z ≈ 285.3) is lighter than brominated analogs like VU0453658 (m/z = 357.0) , suggesting better solubility.
    • Retention time (RT) differences in LCMS (e.g., VU0453658 RT = 0.777 min vs. VU0453659 RT = 0.511 min) highlight substituent effects on polarity .
  • Crystallographic Data: The sulfanyl analog in crystallizes in a monoclinic system (space group P21/c) with a planar conformation, whereas oxygen-linked analogs (e.g., target compound) may exhibit different packing due to weaker S···O vs. O···O interactions.

Biological Activity

The compound 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide is C12H12N4O2C_{12}H_{12}N_{4}O_{2}, with a molecular weight of approximately 232.25 g/mol. The compound features a pyrimidine ring, a pyridine moiety, and an acetamide functional group, which contribute to its biological activity.

Synthesis

The synthesis of 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide typically involves the reaction of 4-methylpyrimidine derivatives with appropriate acetamides under controlled conditions. Various methods have been employed to optimize yield and purity, including the use of catalytic systems and solvent variations.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various pathogens. In vitro tests demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity . In cellular models, it exhibited potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The IC50 value for NO inhibition was found to be comparable to established anti-inflammatory agents like celecoxib, indicating a strong potential for therapeutic application in inflammatory diseases .

Enzyme Inhibition

Another area of interest is the compound's ability to inhibit specific enzymes related to disease processes. For instance, it has shown promising results as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in various inflammatory conditions. The structure-activity relationship (SAR) studies suggest that modifications in the pyridine and pyrimidine rings can enhance inhibitory potency against COX enzymes .

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various pyrimidine derivatives, 2-((4-methylpyrimidin-2-yl)oxy)-N-(pyridin-4-yl)acetamide was tested against multi-drug resistant strains of Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL, demonstrating its potential as a novel antibacterial agent .

Study 2: Anti-inflammatory Mechanism

A detailed investigation into the anti-inflammatory mechanisms revealed that the compound significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 at both mRNA and protein levels in LPS-stimulated macrophages. This suggests that it may exert its anti-inflammatory effects through the modulation of key signaling pathways involved in inflammation .

Data Summary

Activity IC50/MIC Values Mechanism
AntibacterialMIC = 16 µg/mLDisruption of cell wall synthesis
Anti-inflammatoryIC50 = 0.04 µmolInhibition of NO production and COX enzymes
Enzyme InhibitionIC50 values varyCompetitive inhibition at active sites

Q & A

Q. Basic

  • ¹H/¹³C NMR : Assign all protons and carbons, focusing on the pyrimidine (C4-methyl at δ 2.4 ppm) and acetamide (C=O at δ 170 ppm) groups. Use DEPT-135 to identify CH₂ and CH₃ moieties .
  • IR spectroscopy : Confirm amide (N–H stretch ~3300 cm⁻¹) and ether (C–O–C ~1250 cm⁻¹) functional groups .
  • X-ray crystallography : Grow single crystals via slow evaporation (acetone/heptane) and refine with SHELXL (R-factor <0.05) .

What computational methods predict binding affinity with biological targets, and how are they validated?

Q. Advanced

  • Molecular docking (AutoDock Vina) : Dock the compound into kinase ATP-binding pockets. Optimize geometry at B3LYP/6-31G* level. Validate with co-crystallized ligands (RMSD <2.0 Å) .
  • Molecular dynamics (GROMACS) : Simulate 100 ns trajectories to assess binding stability. Calculate binding free energy (MM-PBSA) for key interactions, e.g., pyrimidine oxygen with catalytic lysine .
  • Pharmacophore modeling : Identify critical features like hydrogen bond acceptors (pyridinyl N) and hydrophobic regions (methyl group) .

How can structure-activity relationships (SAR) be systematically investigated for derivatives?

Q. Advanced

  • Analog synthesis : Modify substituents (e.g., replace 4-methyl with halogens or bulky groups) and assess impact on activity .
  • Biological assays : Test kinase inhibition (IC₅₀) and cellular uptake (LC-MS/MS quantification). For example, fluorination at the pyrimidine ring improved IC₅₀ by 50% in analogous compounds .
  • Multivariate analysis : Correlate LogP, polar surface area, and H-bond donors with activity using partial least squares regression .

What crystallization strategies yield high-quality single crystals for X-ray studies?

Q. Basic

  • Solvent optimization : Test ethanol/water (3:1) or acetone/heptane mixtures via slow evaporation at 4°C .
  • Microseeding : Introduce crushed seed crystals to supersaturated solutions.
  • SHELXL refinement : Use HFIX commands for hydrogen placement and PART instructions to resolve disorder .

How do reaction mechanisms for key transformations (e.g., etherification) influence synthetic outcomes?

Q. Advanced

  • Etherification : Proceeds via SN2 mechanism; steric hindrance from the pyrimidine ring necessitates polar aprotic solvents (DMF) and elevated temperatures (80°C) .
  • Amidation : EDCI activates the carboxylate, forming an active ester intermediate. Competing hydrolysis is minimized by anhydrous conditions .
  • Byproduct analysis : Monitor for O-alkylation side products (e.g., pyridinyl-O-alkyl derivatives) via LC-MS and adjust stoichiometry .

What in vitro models assess metabolic stability, and how can the pharmacokinetic profile be enhanced?

Q. Advanced

  • Liver microsomes : Incubate with NADPH and quantify parent compound loss via LC-MS. For analogs, t₁/₂ increased from 2.5 to 6.7 h with para-methoxy substitution .
  • Caco-2 permeability : Modify logD (e.g., introduce methyl groups) to enhance membrane permeability.
  • Pro-drug strategies : Esterify the acetamide to improve oral bioavailability .

Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey SignalsReference
¹H NMR (DMSO-d6)δ 8.5 (pyrimidine H), 8.3 (pyridinyl H), 4.6 (OCH₂CO), 2.4 (CH₃)
¹³C NMRδ 170 (C=O), 165 (pyrimidine C2), 150 (pyridinyl C), 25 (CH₃)
IR1680 cm⁻¹ (C=O), 1250 cm⁻¹ (C–O–C), 3300 cm⁻¹ (N–H)

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